Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate

Description

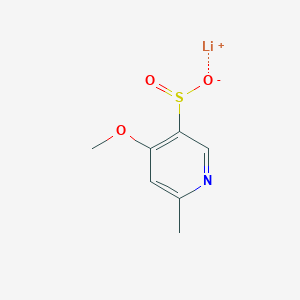

Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate is a lithium salt of a substituted pyridine sulfinic acid. Its structure features a pyridine ring with a methoxy (-OCH₃) group at position 4, a methyl (-CH₃) group at position 6, and a sulfinate (-SO₂⁻) group at position 3, paired with a lithium cation. This compound is likely synthesized via the reaction of 4-methoxy-6-methylpyridine-3-sulfinic acid with lithium hydroxide (LiOH), analogous to sulfonate synthesis methods observed in related studies . The lithium counterion enhances solubility in polar aprotic solvents and may improve thermal stability compared to bulkier alkali metal salts.

Properties

IUPAC Name |

lithium;4-methoxy-6-methylpyridine-3-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S.Li/c1-5-3-6(11-2)7(4-8-5)12(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUCZGAXYZVRHU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=C(C=N1)S(=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8LiNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate typically involves the reaction of 4-methoxy-6-methylpyridine-3-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonates.

Reduction: Reduction reactions can convert it into sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include sulfonates, sulfides, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues: Substituent and Counterion Variations

a. Sodium 4-Methoxy-6-Methylpyridine-3-Sulfinate

- Structural Difference : Sodium (Na⁺) replaces lithium (Li⁺).

- Impact : Sodium salts typically exhibit lower solubility in organic solvents due to weaker ion-pair dissociation. For instance, sodium sulfinates are less soluble in THF or DMF compared to lithium analogues, as seen in sulfonate systems .

b. Lithium 4-Methoxy-Pyridine-3-Sulfinate (No Methyl Group)

- Structural Difference : Absence of the 6-methyl group.

c. Lithium 4-Methoxy-6-Methylpyridine-2-Sulfinate

- Structural Difference : Sulfinate group at position 2 instead of 3.

- Impact : Positional isomerism affects electronic distribution. A sulfinate at position 2 may increase ring electron density, altering reactivity in coordination chemistry applications.

Functional Group Comparisons: Sulfinate vs. Sulfonate/Sulfonamide

a. Sulfonate Derivatives (e.g., 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate)

b. Sulfonamide Derivatives (e.g., Benzyl sulfonamide compounds)

- Key Difference : Sulfonamide (-SO₂NH₂) vs. sulfinate.

- Impact: Sulfonamides exhibit hydrogen-bonding capacity, enhancing crystallinity but reducing solubility in nonpolar media compared to sulfinates .

Reactivity

- Nucleophilicity : Sulfinate ions (SO₂⁻) exhibit higher nucleophilic reactivity than sulfonates, making them preferable in alkylation or arylation reactions.

Data Table: Hypothetical Physicochemical Properties

Note: Specific experimental data for the target compound is absent in provided sources; the table below infers trends from analogous systems.

| Compound | Counterion | Anion Type | Solubility in DMF (g/100 mL) | Melting Point (°C) | Reactivity (Nucleophilicity) |

|---|---|---|---|---|---|

| Lithium 4-methoxy-6-methylpyridine-3-sulfinate | Li⁺ | Sulfinate | 15–20 | 180–200 | High |

| Sodium 4-methoxy-6-methylpyridine-3-sulfinate | Na⁺ | Sulfinate | 5–10 | 190–210 | Moderate |

| Lithium 4-methoxy-pyridine-3-sulfinate | Li⁺ | Sulfinate | 20–25 | 170–190 | Very High |

Biological Activity

Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a lithium ion coordinated to a 4-methoxy-6-methylpyridine-3-sulfinate ligand. Its molecular formula is with a molecular weight of approximately 195.16 g/mol. The unique structure allows for diverse chemical reactivity, contributing to its biological activity.

This compound exerts its biological effects through several mechanisms:

- Enzyme Interaction : The compound acts as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This interaction can inhibit enzyme function or alter cellular signaling pathways, leading to various biochemical effects.

- Neurotransmitter Modulation : Research indicates that lithium ions may influence neurotransmitter signaling pathways, which could be beneficial in treating neurological disorders.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both gram-positive and gram-negative bacteria.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Anticancer Potential

Recent studies have suggested that this compound might exhibit anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, although further research is required to elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate | Yes | Limited | Potential |

| Lithium(1+) ion 6-methoxy-2-methylpyridine-3-sulfinate | Yes | Yes | Limited |

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by researchers demonstrated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Research : In a controlled experiment, the compound was shown to reduce levels of pro-inflammatory cytokines in vitro, supporting its role in mitigating inflammatory responses.

- Cancer Cell Line Investigation : A recent study observed that the compound induced apoptosis in human breast cancer cell lines through the activation of caspase pathways, showcasing its anticancer potential.

Q & A

Basic Research Questions

Q. What is the molecular structure and IUPAC nomenclature of lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate?

- Answer : The compound has the molecular formula C₇H₁₀LiNO₃S (CAS 2230807-14-2) and consists of a pyridine ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 6, respectively, and a sulfinate (-SO₂⁻) group at position 3. The lithium cation (Li⁺) balances the charge of the sulfinate anion. Structural validation typically employs X-ray crystallography or computational modeling (e.g., DFT) to confirm regiochemistry and bond angles .

Q. Which spectroscopic methods are optimal for characterizing this lithium sulfinate salt?

- Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve substituent positions on the pyridine ring (e.g., distinguishing methoxy vs. methyl groups) .

- Infrared (IR) Spectroscopy : Identification of sulfinate S-O stretching vibrations (~1000–1200 cm⁻¹) and Li-O coordination bands .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (195.16 g/mol) and fragmentation patterns .

Q. What synthetic pathways are used to prepare this compound?

- Answer : Common routes involve:

- Sulfonation : Reaction of 4-methoxy-6-methylpyridine with chlorosulfonic acid, followed by neutralization with lithium hydroxide to form the sulfinate salt.

- Ligand Exchange : Substitution of sodium or potassium sulfinate salts with lithium halides in anhydrous solvents (e.g., THF) under inert conditions .

- Quality Control : Monitor reaction progress via TLC or HPLC, ensuring minimal residual solvents (<0.1% by GC-MS) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the lithium-ion coordination geometry and electronic properties of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the Li⁺ coordination environment, including bond distances (Li-O ~1.9–2.1 Å) and charge distribution. Solvent effects (e.g., dielectric constant of DMSO) are incorporated via PCM models. Thermochemical data (e.g., ΔG of solvation) from experimental studies validate computational predictions.

Q. What experimental strategies resolve contradictions between observed solubility data and theoretical predictions for this sulfinate salt?

- Answer : Contradictions may arise from:

- Polymorphism : Use DSC/XRD to detect crystalline vs. amorphous phases affecting solubility.

- Ion-Pairing Effects : Conduct conductivity measurements in varying solvents (e.g., acetonitrile vs. DMF) to assess dissociation behavior.

- Controlled Replication : Repeat solubility trials under standardized humidity/temperature conditions to isolate environmental variables .

Q. How does the sulfinate ligand’s steric and electronic profile influence lithium-ion mobility in non-aqueous electrolytes?

- Answer : The methoxy and methyl groups create steric hindrance, reducing Li⁺ coordination with counter-anions (e.g., PF₆⁻). Electrochemical impedance spectroscopy (EIS) quantifies ionic conductivity, while cyclic voltammetry evaluates oxidative stability (>4.5 V vs. Li/Li⁺). Compare with analogs (e.g., 3-fluoro-6-methoxypyridine sulfinate) to isolate electronic effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.